molecular formula C12H8F4N2 B111156 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine CAS No. 1110656-35-3

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine

Cat. No.: B111156
CAS No.: 1110656-35-3
M. Wt: 256.2 g/mol
InChI Key: SGFLDGZWLFMWLZ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is an organic compound that belongs to the class of aromatic amines. It features a pyridine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Mechanism of Action

Biochemical Pathways

, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially affect pathways involving carbon–carbon bond formation .

Action Environment

, suggesting that environmental factors such as temperature, humidity, and light could potentially influence its action and stability .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine are largely determined by its interactions with various biomolecules. It has the potential to interact with specific protein receptors in the body, potentially affecting cellular signaling pathways. It might also inhibit the activity of certain enzymes.

Cellular Effects

It is known that the molecule could potentially affect cellular signaling pathways through its interaction with specific protein receptors. This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential inhibition or activation of enzymes. These interactions can lead to changes in gene expression and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and 2-aminopyridine.

    Condensation Reaction: The aldehyde group of 4-fluoro-3-(trifluoromethyl)benzaldehyde reacts with the amino group of 2-aminopyridine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act on various biological targets, making it suitable for drug development.

Key Activities :

  • Enzyme Inhibition : Studies indicate that compounds with trifluoromethyl substitutions exhibit enhanced potency against specific enzymes compared to non-fluorinated counterparts. This property is crucial for developing enzyme inhibitors that can lead to new therapeutic agents .
  • Anticancer Activity : Preliminary research shows significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics, indicating its potential as an anticancer agent .

Agrochemical Applications

The compound has shown promise in agrochemical formulations due to its biological activity against pests and pathogens.

Key Activities :

  • Insecticidal Properties : Research has demonstrated that trifluoromethyl-pyridine derivatives can outperform traditional insecticides, suggesting their utility in crop protection .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
AnticancerSignificant cytotoxicity (IC50 values)
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. The results indicated potent activity against MRSA, highlighting its potential as a therapeutic agent for resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro assessments on cancer cell lines revealed significant cytotoxic effects of the compound. The IC50 values were notably lower than those observed for established chemotherapeutics, emphasizing its potential role in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(trifluoromethyl)aniline: Similar structure but lacks the pyridine ring.

    2-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the fluorinated phenyl group.

    5-(4-Chloro-3-(trifluoromethyl)phenyl)pyridin-2-amine: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is unique due to the presence of both a fluorinated phenyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications.

Biological Activity

5-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-2-amine is an aromatic amine characterized by its unique molecular structure, which includes a pyridine ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C12_{12}H8_8F4_4N2_2
  • Molecular Weight : 256.2 g/mol
  • CAS Number : 1110656-35-3

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for drug development and agrochemical applications.

Interaction with Biological Targets

This compound interacts with various biomolecules, influencing cellular signaling pathways. Its mechanism of action can be summarized as follows:

  • Binding to Protein Receptors : The compound may bind to specific protein receptors, altering their activity and affecting downstream signaling pathways.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes, which can lead to changes in metabolic processes and gene expression.
  • Cellular Effects : By modulating cellular signaling pathways, it can impact cell function and viability, making it relevant in pharmacological contexts.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the potency of drugs against various pathogens by increasing their interaction with microbial targets.

Anticancer Properties

Studies have suggested that this compound may have anticancer effects. For instance, it could potentially inhibit cancer cell proliferation through its interactions with specific signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research into related compounds has demonstrated that trifluoromethyl-substituted derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of microbial growth
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryCOX enzyme inhibition

Drug Development Applications

This compound has been investigated as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases. Its unique properties make it suitable for further exploration in the context of developing targeted therapies for conditions such as cancer and inflammatory diseases.

Structural Activity Relationship (SAR) Studies

SAR studies have shown that the incorporation of fluorinated groups into drug candidates can significantly enhance their biological activity. For example, modifications involving trifluoromethyl groups have been linked to increased potency against specific biological targets compared to non-fluorinated analogs .

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-10-3-1-7(5-9(10)12(14,15)16)8-2-4-11(17)18-6-8/h1-6H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFLDGZWLFMWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648974
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110656-35-3
Record name 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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